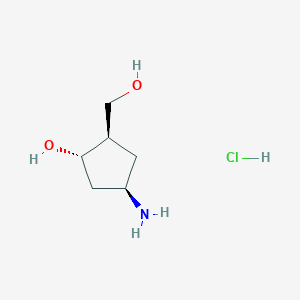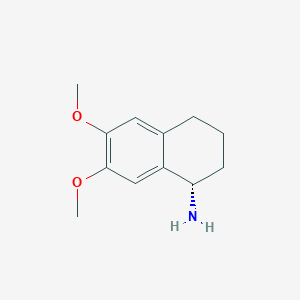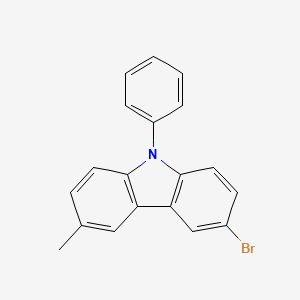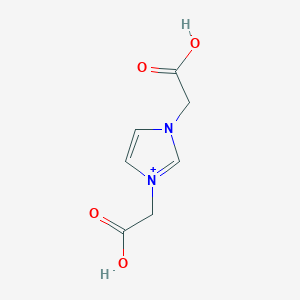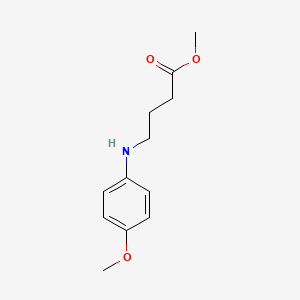
3-Hydroxydodecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxydodecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) is a biochemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of carnitine, which is an amino acid that plays a crucial role in energy metabolism.
Mechanism Of Action
The mechanism of action of 3-Hydroxydodecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) involves its ability to enhance mitochondrial function. It does this by increasing the transport of fatty acids into the mitochondria, where they can be oxidized to produce energy. This process also leads to the production of reactive oxygen species (ROS), which can activate cellular signaling pathways that promote cell survival and repair.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Hydroxydodecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) are diverse and depend on the specific application. It has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. It has also been found to promote the growth and differentiation of neurons, which is important for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Hydroxydodecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) in lab experiments is its ability to improve mitochondrial function. This makes it a useful tool for studying the mechanisms underlying various diseases and metabolic disorders. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its potential applications.
Future Directions
There are several potential future directions for research on 3-Hydroxydodecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers). One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is its potential application in the treatment of metabolic disorders such as diabetes and obesity. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-Hydroxydodecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) involves the condensation of 3-hydroxydodecanoic acid and (R)-carnitine. The reaction is catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCI). The resulting product is a mixture of diastereomers, which can be separated by chromatography.
Scientific Research Applications
3-Hydroxydodecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) has a wide range of potential applications in scientific research. It has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Additionally, it has been found to improve mitochondrial function, which is important for the treatment of metabolic disorders such as diabetes and obesity.
properties
CAS RN |
287716-52-3 |
|---|---|
Product Name |
3-Hydroxydodecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) |
Molecular Formula |
C₁₉H₃₇NO₅ |
Molecular Weight |
359.5 |
synonyms |
(2R)-3-Carboxy-2-[(3-hydroxy-1-oxododecyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



